molecular formula C5H10ClNO2 B13505868 (3S)-3-(methylamino)oxolan-2-one hydrochloride

(3S)-3-(methylamino)oxolan-2-one hydrochloride

Cat. No.: B13505868
M. Wt: 151.59 g/mol
InChI Key: XOUSBOIWAGOEJU-WCCKRBBISA-N
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Description

(3S)-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a methylamino group attached to the third carbon of an oxolane ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(methylamino)oxolan-2-one hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methylamino)oxolan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

(3S)-3-(methylamino)oxolan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3S)-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(amino)oxolan-2-one hydrochloride: Similar structure but lacks the methyl group.

    (3S)-3-(ethylamino)oxolan-2-one hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    (3S)-3-(dimethylamino)oxolan-2-one hydrochloride: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

(3S)-3-(methylamino)oxolan-2-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

(3S)-3-(methylamino)oxolan-2-one;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-8-5(4)7;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1

InChI Key

XOUSBOIWAGOEJU-WCCKRBBISA-N

Isomeric SMILES

CN[C@H]1CCOC1=O.Cl

Canonical SMILES

CNC1CCOC1=O.Cl

Origin of Product

United States

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